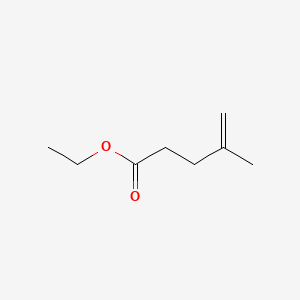
Ethyl 4-methyl-4-pentenoate
Cat. No. B1587546
Key on ui cas rn:
4911-54-0
M. Wt: 142.2 g/mol
InChI Key: RRTBSPBUHUUTHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08022052B2
Procedure details


A solution of 2-methyl-2-propen-1-ol (12.9 g, 0.18 mol), triethyl orthoacetate (230.0 mL, 1.3 mol) and propionic acid (0.9 mL, 0.12 mol) was heated to 170° C. (external). The reaction apparatus was equipped with a Vigreaux Claisen adapter with a collection flask to remove the ethanol produced. The reaction mixture was left under reflux overnight. The excess amount of triethyl orthoacetate was gently distilled off at 130 mm Hg until the temperature in the reaction flask began to increase. After the reaction was cool, the remaining liquid was treated with 300 mL of 10% monobasic potassium phosphate and the left reaction was stirred for 90 min at ambient temperature. The reaction mixture was extracted with diethyl ether (3×100 mL). The combined organic phase was dried over Na2SO4 and concentrated in vacuo to give a yellow oil. Flash column chromatography of this oil (silica gel, 4:1 hexane/diethyl ether) afforded compound 7 as a colorless oil (17.0 g, 0.12 mmol, 67%) (Gen et al. (1973) J. Am. Chem. Soc. 95, 2656-2663).



Name
hexane diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Name
Yield
67%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:5])[CH2:3]O.[C:6]([O:14]CC)([O:11][CH2:12][CH3:13])(OCC)[CH3:7].C(O)(=O)CC>CCCCCC.C(OCC)C>[CH3:3][C:2](=[CH2:1])[CH2:5][CH2:7][C:6]([O:11][CH2:12][CH3:13])=[O:14] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)=C
|
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
|
Name
|
|
|
Quantity
|
0.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)O
|
Step Two
|
Name
|
hexane diethyl ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC.C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 90 min at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction apparatus was equipped with a Vigreaux Claisen adapter with a collection flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
produced
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction mixture was left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux overnight
|
|
Duration
|
8 (± 8) h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The excess amount of triethyl orthoacetate was gently distilled off at 130 mm Hg until the temperature in the reaction flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to increase
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction was cool
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the remaining liquid was treated with 300 mL of 10% monobasic potassium phosphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the left reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with diethyl ether (3×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phase was dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow oil
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CCC(=O)OCC)=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.12 mmol | |
| AMOUNT: MASS | 17 g | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
